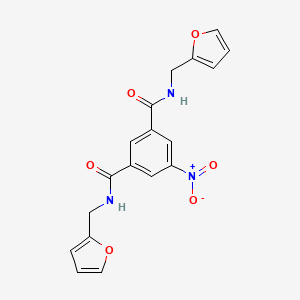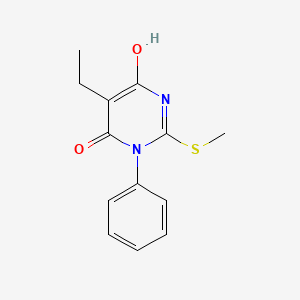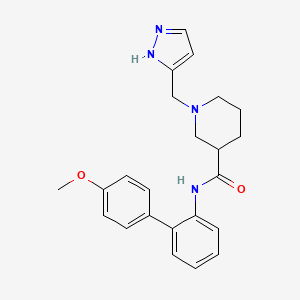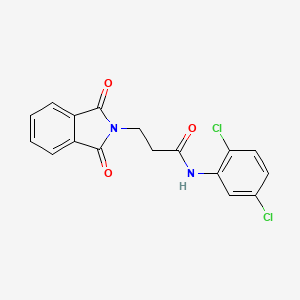
N,N'-bis(2-furylmethyl)-5-nitroisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-furylmethyl)-5-nitroisophthalamide, also known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNIP is a nitroaromatic compound that belongs to the family of isophthalic acid derivatives. It has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of N,N'-bis(2-furylmethyl)-5-nitroisophthalamide is complex and varies depending on the application. In medicinal chemistry, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide induces apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide binds to the BH3 domain of Bcl-2, which leads to the release of pro-apoptotic proteins and the activation of the caspase cascade.
In biochemistry, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide inhibits the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, by binding to the active site of the enzyme. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide also has antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
In materials science, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide forms stable MOFs with various metal ions by coordinating with the metal ions through its nitro and amide groups.
Biochemical and Physiological Effects:
N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide induces apoptosis in cancer cells and has been shown to have selective cytotoxicity towards cancer cells, while sparing normal cells. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has also been shown to have anti-inflammatory properties.
In biochemistry, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide inhibits the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has also been shown to have antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
In materials science, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide forms stable MOFs with various metal ions, which have potential applications in gas storage, separation, and catalysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-bis(2-furylmethyl)-5-nitroisophthalamide in lab experiments include its unique properties, such as its ability to induce apoptosis in cancer cells, inhibit enzyme activity, and form stable MOFs with various metal ions. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide is also relatively easy to synthesize and can be obtained in high yields.
The limitations of using N,N'-bis(2-furylmethyl)-5-nitroisophthalamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide is also relatively unstable in aqueous solutions and can undergo hydrolysis, which can affect its properties.
Direcciones Futuras
There are several future directions for the research on N,N'-bis(2-furylmethyl)-5-nitroisophthalamide. In medicinal chemistry, further studies are needed to determine the efficacy and safety of N,N'-bis(2-furylmethyl)-5-nitroisophthalamide as a potential anticancer drug. Studies are also needed to investigate the potential use of N,N'-bis(2-furylmethyl)-5-nitroisophthalamide as a fluorescent probe for detecting and imaging cancer cells.
In biochemistry, further studies are needed to determine the potential of N,N'-bis(2-furylmethyl)-5-nitroisophthalamide as a drug for the treatment of oxidative stress-related diseases. Studies are also needed to investigate the potential of N,N'-bis(2-furylmethyl)-5-nitroisophthalamide as a selective inhibitor of enzymes involved in the degradation of acetylcholine.
In materials science, further studies are needed to investigate the potential applications of N,N'-bis(2-furylmethyl)-5-nitroisophthalamide-based MOFs in gas storage, separation, and catalysis. Studies are also needed to investigate the potential of N,N'-bis(2-furylmethyl)-5-nitroisophthalamide-based MOFs as sensors for detecting and removing pollutants from the environment.
Métodos De Síntesis
The synthesis of N,N'-bis(2-furylmethyl)-5-nitroisophthalamide involves a multi-step process that requires the use of several chemical reagents and solvents. The most common method for synthesizing N,N'-bis(2-furylmethyl)-5-nitroisophthalamide is through the reaction between 5-nitroisophthalic acid and 2-furylmethylamine in the presence of a catalyst. The reaction proceeds under reflux in a suitable solvent, such as ethanol or methanol, and yields N,N'-bis(2-furylmethyl)-5-nitroisophthalamide as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has been investigated for its anticancer properties. Studies have shown that N,N'-bis(2-furylmethyl)-5-nitroisophthalamide can induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has also been studied for its potential use as a fluorescent probe for detecting and imaging cancer cells.
In biochemistry, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has also been shown to have antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
In materials science, N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has been studied for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have a wide range of applications, including gas storage, separation, and catalysis. N,N'-bis(2-furylmethyl)-5-nitroisophthalamide has been shown to form stable MOFs with various metal ions, including copper, zinc, and cobalt.
Propiedades
IUPAC Name |
1-N,3-N-bis(furan-2-ylmethyl)-5-nitrobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c22-17(19-10-15-3-1-5-26-15)12-7-13(9-14(8-12)21(24)25)18(23)20-11-16-4-2-6-27-16/h1-9H,10-11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTQAMASTDCINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-N'-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6003678.png)


![1-isobutyl-4-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-pyrrolidinyl)piperidine](/img/structure/B6003694.png)
![(3-(4-fluorobenzyl)-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)methanol](/img/structure/B6003705.png)
![2-(cyclopentylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003710.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)

![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)
![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6003746.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)
![1-(5-methoxy-2-furoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6003753.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6003766.png)